molecular formula C11H12O2 B149166 3-(Benzyloxy)cyclobutanone CAS No. 30830-27-4

3-(Benzyloxy)cyclobutanone

Cat. No. B149166
CAS RN: 30830-27-4
M. Wt: 176.21 g/mol
InChI Key: GPPSQLLIFNWNSB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclobutanone is a chemical compound that is part of the cyclobutanone family, characterized by a four-membered ring structure with a ketone functional group. The presence of the benzyloxy substituent indicates an aromatic benzyl group attached through an ether linkage to the cyclobutanone ring.

Synthesis Analysis

The synthesis of related cyclobutanone compounds can be achieved through various methods. For instance, the synthesis of 2-(benzyloxy)cyclobutanones has been reported to start from 2-hydroxycyclobutanone and variously functionalized benzyl alcohols, using an acid-catalyzed reaction that affords the desired products in good to high yields and in a solvent-dependent chemoselective fashion . Although this does not directly describe the synthesis of 3-(Benzyloxy)cyclobutanone, it provides insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of cyclobutanone derivatives can be complex and diverse. For example, the structure of a related compound, r-1, c-2, t-3, t-4-1,3-Bis[2-(5-R-benzoxazolyl)]-2,4-di(4-R'-phenyl)cyclobutane, was determined by X-ray diffraction, indicating a centrosymmetric molecule . This suggests that 3-(Benzyloxy)cyclobutanone could also exhibit interesting structural characteristics, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Cyclobutanone compounds participate in various chemical reactions. The acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols to form 2-(benzyloxy)cyclobutanones is an example of the reactivity of such compounds . Additionally, cyclobutanones can undergo ring-opening reactions, as seen in the generation of cyclobuta(1,2-d)benzyne from 4,5-bromoiodobenzocyclobutene, which can further react through Diels-Alder reactions or dimerization . These reactions highlight the potential reactivity of 3-(Benzyloxy)cyclobutanone in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutanone derivatives are influenced by their molecular structure. For instance, the photochemical properties of cyclobutane derivatives have been studied, revealing that photodimerization and photolysis can occur under specific conditions . The presence of substituents such as benzyloxy groups can affect the electronic properties and reactivity of the cyclobutanone ring, potentially altering its chemical behavior and physical properties such as solubility and melting point.

Scientific Research Applications

1. Synthesis and Chemical Transformations

3-(Benzyloxy)cyclobutanone and its derivatives have been a focal point in synthetic chemistry due to their potential in producing various complex molecules. For instance, Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-Hydroxyphenyl)cyclobutanones could react with aryl bromides to produce 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008). Additionally, the stereoselective reduction of carbonyls in 3-substituted cyclobutanones, which is important in natural product synthesis and medicinal chemistry, was investigated using a synergistic experimental-computational approach by Deraet et al. (2020) (Deraet et al., 2020).

2. Catalysis and Reaction Mechanisms

Research into the catalysis and reaction mechanisms involving cyclobutanones has been extensive. Murakami, Itahashi, and Ito (2002) explored intramolecular insertion of a C-C double bond into a C-C single bond using a catalytic rhodium(I)-dppp complex, providing insight into new regioselectivity of bond cleavage in cyclobutanones (Murakami, Itahashi, & Ito, 2002). Similarly, Matsuda, Shigeno, and Murakami (2007) synthesized 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones through enantioselective carbon−carbon bond cleavage (Matsuda, Shigeno, & Murakami, 2007).

3. Applications in Medicinal Chemistry

In the realm of medicinal chemistry, 3-(Benzyloxy)cyclobutanone derivatives have been synthesized and studied for their potential applications. For instance, Boumchita et al. (1990) synthesized new cyclobutyl analogs of adenosine and guanosine from 3,3-bis(benzyloxymethyl)cyclobutanone, although they found these compounds to be devoid of antiviral activity (Boumchita et al., 1990).

Safety And Hazards

3-(Benzyloxy)cyclobutanone is harmful if swallowed, in contact with skin, or if inhaled. It should be stored under inert gas at a temperature between 0-10°C. It is sensitive to moisture and heat .

Future Directions

While specific future directions for 3-(Benzyloxy)cyclobutanone are not detailed in the search results, its use in the synthesis of HIV-1 reverse transcriptase inhibitors suggests potential applications in the development of antiviral drugs .

properties

IUPAC Name

3-phenylmethoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPSQLLIFNWNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565660
Record name 3-(Benzyloxy)cyclobutan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)cyclobutanone

CAS RN

30830-27-4
Record name 3-Benzyloxycyclobutanone
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Record name 3-(Benzyloxy)cyclobutan-1-one
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Record name 3-(Benzyloxy)cyclobutan-1-one
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Synthesis routes and methods I

Procedure details

3-(Benzyloxy)cyclobutanone Methylsulfinyl(methylthio)methane (13 ml, 125 mmol) was dissolved in 250 ml THF and cooled to −20° C. n-Butyllithium (50 ml, 125 mmol) was added and the mixture was stirred for 3 h at −20° C. The mixture was cooled down to −78° C. and a solution of 1-((1,3-dibromopropan-2-yloxy)methyl)benzene (16.000 g, 52 mmol) was added. The reaction was stirred over night and allowed to warm up to RT. It was stirred for an additional 6h at RT, hydrolyzed with water and extracted with EtOAc. The combined organic extracts were evaporated, dissolved in ether (50 ml) and treated with conc. HCl (10 ml) for 30 min at reflux. The mixture was neutralized with NaOH (10M) and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated. Glass col. Chrom. (10-50% EtOAc in Hex) gave 3-(benzyloxy)cyclobutanone as a yellow oil.
Name
3-(Benzyloxy)cyclobutanone Methylsulfinyl(methylthio)methane
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
6h
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methylsulfinyl(methylthio)methane (13 ml, 125 mmol) was dissolved in 250 ml THF and cooled to −20° C. n-Butyllithium (50 ml, 125 mmol) was added and the mixture was stirred for 3 h at −20° C. The mixture was cooled down to −78° C. and a solution of 1-((1,3-dibromopropan-2-yloxy)methyl)benzene (16.000 g, 52 mmol) was added. The reaction was stirred over night and allowed to warm up to RT. It was stirred for an additional 6 h at RT, hydrolyzed with water and extracted with EtOAc. The combined organic extracts were evaporated, dissolved in ether (50 ml) and treated with conc. HCl (10 ml) for 30 min at reflux. The mixture was neutralized with NaOH (10M) and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated. Glass col. Chrom. (10-50% EtOAc in Hex) gave 3-(benzyloxy)cyclobutanone as a yellow oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

([3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxymethyl)benzene (2.4 g, 0.0089 mol) was dissolved in Et2O (40 mL) and 35% perchloric acid (1.8 mL) was added. The resulting mixture was stirred at rt overnight. To the reaction mixture was added solid NaHCO3 and MgSO4 and stirred for a while. The insoluble solid was filtered off. The filtrate was concentrated and purified with combiflash (silica gel, 100% dichloromethane) to give the desired product (0.7 g) as light yellow oil. LCMS calculated for C11H13O2(M+H)+: 177.1. Found: 177.3.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M He, Z Yan, F Zhu, S Lin - The Journal of Organic Chemistry, 2018 - ACS Publications
… Finally, when 3-benzyloxy cyclobutanone oxime (2f) was treated with 2-mercaptobenzothiazole, the desired product 3af was furnished in 69% yield. Disappointedly, 3-ethoxycarbonyl …
Number of citations: 22 pubs.acs.org
D Golagani, AM Ghouse, S Ajmeera… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… 3-Benzyloxy cyclobutanone oxime ester also furnished the desired compound 4ag in 61% yield. In the case of indene derived cyclobutanone oxime ester (2i), a lower yield of …
Number of citations: 3 pubs.rsc.org
D González-Martínez, M Rodríguez-Mata… - Journal of Molecular …, 2015 - Elsevier
A one-pot chemoenzymatic method has been described for the synthesis of γ-butyrolactones starting from the corresponding ketones through a Baeyer–Villiger reaction. The approach …
Number of citations: 21 www.sciencedirect.com
D Franck, T Kniess, J Steinbach… - Bioorganic & medicinal …, 2013 - Elsevier
The [ 18 F]fluorocyclobutyl group has the potential to be a metabolically stable prosthetic group for PET tracers. The synthesis of the radiolabeling precursor cis-cyclobutane-1,3-diyl bis(…
Number of citations: 24 www.sciencedirect.com
D Franck - 2012 - core.ac.uk
An effective personalized patient management requires powerful diagnostic tools for an early detection of diseases, early therapy response assessment and therapy monitoring. Such …
Number of citations: 1 core.ac.uk
JQ He, ZX Yang, XL Zhou, Y Li, S Gao, L Shi… - Organic Chemistry …, 2022 - pubs.rsc.org
… a 3-aza-1,5-diene to give the corresponding 3-cyanoalkyl-4-pyrrolin-2-ones in moderate yields, the related product 3v was furnished in a poor yield on using 3-benzyloxy cyclobutanone …
Number of citations: 10 pubs.rsc.org
TJ Kohn, X Du, SJ Lai, YM Xiong… - ACS Medicinal …, 2016 - ACS Publications
Two 1-(4-aryl-5-alkyl-pyridin-2-yl)-3-methylurea glucokinase activators were identified with robust in vivo efficacy. These two compounds possessed higher solubilities than the …
Number of citations: 16 pubs.acs.org
JM Adam, J Foricher, S Hanlon, B Lohri… - … Process Research & …, 2011 - ACS Publications
Several new routes are reported for the synthesis of (S)-3-fluoromethyl-γ-butyrolactone. An asymmetric hydrogenation-based synthesis was chosen as the enabling route to produce the …
Number of citations: 35 pubs.acs.org
Z Tan - 2019 - search.proquest.com
Aptamer-based sensors rely on the ability of nucleic acids to bind to target molecules with high affinity and specificity via molecular recognition. Due to the ease of production and high …
Number of citations: 0 search.proquest.com
KP Melnykov, DS Granat, DM Volochnyuk… - …, 2018 - thieme-connect.com
An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks (including carboxylic acid, amines, alcohols, azide, trifluoroborate ketone) is described. It is …
Number of citations: 23 www.thieme-connect.com

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